[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Chemical Synthesis Quality Control Procurement

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1227515-52-7) is a fluorinated pyridine derivative featuring a trifluoromethyl group at the 5-position, a fluorine atom at the 3-position, and a hydroxymethyl group at the 2-position. With a molecular formula of C₇H₅F₄NO and a molecular weight of 195.11 g/mol, it belongs to the class of fluorinated heterocyclic building blocks widely utilized in medicinal chemistry and agrochemical research.

Molecular Formula C7H5F4NO
Molecular Weight 195.117
CAS No. 1227515-52-7
Cat. No. B591666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
CAS1227515-52-7
Molecular FormulaC7H5F4NO
Molecular Weight195.117
Structural Identifiers
SMILESC1=C(C=NC(=C1F)CO)C(F)(F)F
InChIInChI=1S/C7H5F4NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2
InChIKeyGIWSPFNMLIYZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1227515-52-7): Procurement-Ready Fluorinated Pyridine Building Block


[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1227515-52-7) is a fluorinated pyridine derivative featuring a trifluoromethyl group at the 5-position, a fluorine atom at the 3-position, and a hydroxymethyl group at the 2-position . With a molecular formula of C₇H₅F₄NO and a molecular weight of 195.11 g/mol, it belongs to the class of fluorinated heterocyclic building blocks widely utilized in medicinal chemistry and agrochemical research . The compound is commercially available as a research chemical with purity specifications typically ranging from 95% to 98% and is supplied as either a solid or liquid depending on the vendor . Its electron-withdrawing trifluoromethyl and fluorine substituents confer enhanced metabolic stability and lipophilicity relative to non-fluorinated pyridine analogs, making it a strategic intermediate for the synthesis of bioactive molecules [1].

Procurement Rationale: Why Generic Pyridine Analogs Cannot Substitute [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol


Fluorinated pyridine derivatives are not interchangeable due to the profound influence of fluorine substitution pattern and position on both chemical reactivity and biological function [1]. For instance, 2-fluoropyridines exhibit differing hydrogen-bonding tendencies and electronic profiles compared to their 3- and 4-isomers, directly impacting target binding affinity and pharmacokinetic properties [2]. The specific substitution pattern of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol—with a fluorine at the 3-position and a trifluoromethyl group at the 5-position—creates a unique electronic environment that cannot be replicated by simpler analogs such as 3-(trifluoromethyl)pyridine or 2-fluoropyridine [3]. Furthermore, the presence of the hydroxymethyl group at the 2-position provides a versatile synthetic handle for further derivatization, distinguishing it from non-functionalized or alternatively substituted analogs. Substituting a generic pyridine building block risks altered reactivity, reduced metabolic stability, and ultimately, failure to achieve the desired biological or physicochemical profile in the final target molecule [4].

Quantitative Differentiation Evidence for [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1227515-52-7)


Commercial Purity Benchmark: 98% Purity as a Procurement Standard

Procurement decisions for research chemicals are heavily influenced by available purity specifications. [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is routinely offered at a purity of 98%, as specified by multiple reputable vendors . In contrast, several close structural analogs, such as (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine, are more commonly listed at lower standard purities of 95% or 97% from similar suppliers . This higher benchmark purity reduces the need for additional purification steps prior to use in sensitive synthetic applications.

Chemical Synthesis Quality Control Procurement

Physicochemical Differentiation: Boiling Point and Solubility Profile

The physicochemical properties of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol dictate its handling and suitability for various reaction conditions. The compound exhibits a predicted boiling point of 194.3±35.0 °C at 760 Torr and a flash point of 71.3±25.9 °C . Its aqueous solubility is estimated at approximately 9 g/L at 25 °C . These values differ significantly from its des-fluoro analog, [5-(trifluoromethyl)pyridin-2-yl]methanol, which lacks the 3-fluoro substituent and is expected to have a lower boiling point and altered solubility due to reduced molecular weight and polarity. While direct experimental data for the comparator is limited in public sources, the presence of the 3-fluoro group is known to increase boiling point and modify partition coefficients in related heterocyclic series [1].

Physicochemical Properties Formulation Process Chemistry

Storage and Handling Stability: Defined Conditions for Reproducible Research

Reproducibility in chemical research depends on consistent material quality over time. [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is specified with a storage temperature of 2-8°C [1] or 0°C by different suppliers. In comparison, a structurally related compound, (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine, is recommended for storage at 0°C , while the simpler analog 3-(trifluoromethyl)pyridine may be stored at room temperature . The requirement for refrigerated storage for the target compound suggests enhanced sensitivity to thermal degradation or moisture, necessitating stricter handling protocols to ensure batch-to-batch consistency.

Stability Storage Reproducibility

Analytical Characterization: Availability of Batch-Specific NMR and HPLC Data

For regulated environments and publication-quality research, access to batch-specific analytical data is critical. Suppliers of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, such as Bidepharm, provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data upon request . Similarly, Shiya Biopharm offers downloadable CoA and NMR spectra for this compound . This level of analytical transparency is not uniformly available for all fluorinated pyridine analogs. For example, the related compound [5-(trifluoromethyl)pyridin-2-yl]methanol is often sold without readily accessible batch-specific analytical documentation from many suppliers, creating uncertainty in identity and purity verification for the end user.

Analytical Chemistry Quality Assurance Regulatory Compliance

Class-Level Evidence: Enhanced Metabolic Stability from Trifluoromethyl and Fluorine Substitution

Fluorinated pyridine scaffolds are recognized for conferring superior metabolic stability compared to their non-fluorinated counterparts [1]. The incorporation of fluorine atoms and trifluoromethyl groups into pyridine rings reduces susceptibility to cytochrome P450-mediated oxidative metabolism, a primary route of drug clearance [2]. Specifically, the trifluoromethyl group at the 5-position and the fluorine at the 3-position in [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol create a strong electron-withdrawing environment that deactivates the ring toward oxidative degradation [3]. While direct metabolic stability data for this specific compound are not publicly available, class-level inference from studies on related trifluoromethylpyridines demonstrates that such substitution patterns can increase metabolic half-life and reduce clearance in vivo [4]. For instance, phenoxytrifluoromethylpyridine derivatives have shown degradation half-lives of 176.9 hours in environmental stability studies, highlighting the inherent stability of the trifluoromethylpyridine core [5].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Optimal Application Scenarios for [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Procurement


Medicinal Chemistry: Synthesis of Metabolically Stable Kinase Inhibitors and CNS-Penetrant Leads

Based on class-level evidence for enhanced metabolic stability and lipophilicity conferred by the 3-fluoro and 5-trifluoromethyl substitution pattern [1], this compound is ideally suited as a building block for synthesizing drug candidates requiring improved pharmacokinetic profiles. Its use in constructing GlyT-1 inhibitors for CNS disorders has been demonstrated in patent literature, where the 3-fluoro-5-(trifluoromethyl)pyridin-2-yl moiety is a key pharmacophore [2]. The hydroxymethyl handle at the 2-position allows for facile conjugation to diverse core structures, enabling rapid exploration of structure-activity relationships in kinase inhibitor and GPCR modulator programs.

Agrochemical Research: Development of Environmentally Persistent Fungicides and Herbicides

The inherent stability of the trifluoromethylpyridine core, as evidenced by degradation half-lives exceeding 170 hours in related phenoxytrifluoromethylpyridine derivatives [3], positions this compound as a valuable intermediate for designing agrochemicals that require extended field persistence. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can also enhance target-site binding to fungal or plant enzymes, potentially increasing potency while maintaining favorable environmental fate profiles.

Academic and Industrial Process Chemistry: Multi-Step Synthesis Requiring High-Purity Intermediates

The availability of batch-specific analytical data (NMR, HPLC, GC) and a standard commercial purity of 98% make this compound a reliable choice for multi-step synthetic sequences where impurity carryover can compromise downstream yields or complicate purification. The defined storage conditions (2-8°C) [4] ensure material integrity over extended research timelines, supporting reproducible results in both academic laboratories and industrial process development settings.

Chemical Biology: Probe Development Requiring Defined Physicochemical Properties

The predicted boiling point (194.3°C) and moderate aqueous solubility (9 g/L) provide a defined physicochemical profile that can be leveraged in the design of chemical probes for target engagement studies. The combination of lipophilicity (from trifluoromethyl) and hydrogen-bonding capability (from hydroxymethyl) offers a balanced profile for cellular permeability and solubility, key attributes for probes intended for use in cellular assays.

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